molecular formula C11H11FN6O B2751673 N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide CAS No. 1436039-45-0

N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide

Cat. No.: B2751673
CAS No.: 1436039-45-0
M. Wt: 262.248
InChI Key: MCXWFTYTTDJDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide is a synthetic heterocyclic compound intended for research applications. This molecule features a 6-fluoropyridine-3-carboxamide core, a structure known to serve as a versatile building block in medicinal chemistry due to its potential for targeted molecular interactions . The fluorinated pyridine ring can enhance metabolic stability and bioavailability in bioactive compounds, while the carboxamide group provides a key site for hydrogen bonding with biological targets . The molecule is further functionalized with a (1-cyclopropyltetrazol-5-yl)methyl group; the tetrazole ring is a common bioisostere for carboxylic acids or other planar heterocycles, which can influence a compound's solubility, lipophilicity, and overall pharmacological profile . Compounds with similar structural motifs, such as pyridine-carboxamides and tetrazole derivatives, are frequently investigated in pharmaceutical research for their potential as enzyme inhibitors or receptor modulators . Researchers may find this chemical useful as a starting point for developing novel therapeutic agents or as a intermediate in complex synthetic pathways. The structure presents opportunities for further derivatization to explore structure-activity relationships (SAR). This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-[(1-cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN6O/c12-9-4-1-7(5-13-9)11(19)14-6-10-15-16-17-18(10)8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXWFTYTTDJDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=N2)CNC(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide typically involves multiple steps:

    Formation of the Cyclopropyltetrazole Moiety: This can be achieved through the cycloaddition reaction of cyclopropylamine with sodium azide under acidic conditions to form the tetrazole ring.

    Attachment to Fluoropyridine: The cyclopropyltetrazole is then coupled with 6-fluoropyridine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Scaling up the reaction conditions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carboxamide group to an amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups:

Compound Core Structure Key Substituents Target/Activity
N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide Pyridine + Tetrazole 6-Fluoropyridine, cyclopropyl-tetrazole Kinase inhibition (inferred from structural analogs)
N-({4-[(3-cyclopropyl-1H-pyrazol-5-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl}methyl)-6-fluoropyridine-3-carboxamide Pyrrolotriazine + Pyrazole 6-Fluoropyridine, cyclopropyl-pyrazole IGF-1R inhibition (IC₅₀ = 8 nM)
N-[(1H-benzimidazol-2-yl) methyl]-4-methoxyaniline (B1) Benzimidazole 4-Methoxyaniline Antifungal, antibacterial
F13714 Piperidine + Pyridine 3-Chloro-4-fluorophenyl, methylaminopyridinyl Serotonergic receptor modulation (preclinical)


Key Observations :

Heterocycle Impact: The tetrazole group in the target compound may enhance metabolic stability compared to pyrazole in the IGF-1R inhibitor . Tetrazoles are known bioisosteres for carboxylic acids, improving membrane permeability. Benzimidazole derivatives (e.g., B1) lack fluorinated substituents, reducing their electronegativity and likely altering target selectivity compared to fluoropyridine-containing analogs .

Fluorine Substitution :

  • The 6-fluoropyridine moiety is shared with the IGF-1R inhibitor, suggesting a role in kinase binding via electron-withdrawing effects and π-stacking interactions .

Coupling agents such as HATU (used in ’s synthesis) are likely required for carboxamide formation .

Physicochemical Properties
  • Chromatographic Behavior: Analogs with fluorinated aromatic systems (e.g., 6-fluoropyridine) exhibit distinct retention on end-capped CSPs (as in ), suggesting higher hydrophobicity compared to non-fluorinated derivatives .
  • Solubility : The tetrazole group may improve aqueous solubility relative to benzimidazole derivatives (e.g., B1), which rely on methoxy groups for solubility .

Biological Activity

N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of various inflammatory disorders and its role as a pharmacological agent. This article explores the biological activity of this compound, including its mechanism of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H12F2N4O
  • Molecular Weight : 286.26 g/mol
  • SMILES Notation : CN(C(=O)c1cc(F)cnc1)CC1=N[N]=C(N1)C(C)C

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Research has indicated that the compound interacts with targets such as:

  • p38 MAP Kinase : A key player in the inflammatory response, where inhibition can lead to reduced cytokine production.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various cell lines associated with inflammatory responses. The following table summarizes key findings from these studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
RAW 264.72.5Inhibition of TNF-alpha production
THP-13.0Suppression of IL-6 release
A5494.5Inhibition of COX-2 expression

In Vivo Studies

In vivo studies further corroborate the anti-inflammatory potential of this compound. For instance, a study involving murine models demonstrated that treatment with this compound resulted in:

  • Reduction in edema : Significant decrease in paw swelling in a carrageenan-induced model.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Rheumatoid Arthritis Model :
    • In a study involving collagen-induced arthritis in rats, administration of the compound led to a marked reduction in joint inflammation and damage, suggesting its potential for treating autoimmune conditions.
  • Asthma Model :
    • In a murine model of asthma, the compound effectively reduced airway hyperresponsiveness and eosinophilic infiltration, indicating its role as an anti-asthmatic agent.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Amide bond formation between 6-fluoropyridine-3-carboxylic acid derivatives and the tetrazole-containing amine, often using coupling agents like EDCI or HATU .
  • Cyclopropane Functionalization : Introduction of the cyclopropyl group to the tetrazole ring via nucleophilic substitution or transition-metal-catalyzed cross-coupling .
  • Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive intermediates during synthesis .
    Critical Parameters : Reactions often require inert atmospheres (e.g., N₂), controlled temperatures (0–60°C), and anhydrous solvents to prevent hydrolysis or oxidation .

Basic: What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

  • HPLC : Utilize reversed-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) to assess purity (>98%) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with ESI-HRMS, targeting [M+H]⁺ or [M+Na]⁺ ions .
  • NMR Spectroscopy : ¹⁹F NMR to verify fluorine positioning; ¹H/¹³C NMR for backbone assignment (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm) .

Advanced: How can researchers optimize reaction yields during multi-step synthesis?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions .
  • Intermediate Monitoring : Use LC-MS to track reaction progress and isolate unstable intermediates .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of heterocyclic intermediates, improving coupling efficiency .

Advanced: How should discrepancies between computational docking and crystallographic data be resolved?

  • Validation via Complementary Techniques : Compare X-ray crystallography (e.g., 2.11 Å resolution data ) with molecular dynamics (MD) simulations to assess conformational flexibility.
  • Electrostatic Potential Mapping : Use DFT calculations to evaluate charge distribution and identify potential binding site mismatches .
  • Experimental Repetition : Re-crystallize the compound under varying conditions (pH, co-solvents) to rule out crystal packing artifacts .

Advanced: What experimental parameters are critical for assessing kinase inhibitory activity?

  • Enzyme Assays : Use recombinant kinases (e.g., IGF-1R) with ATP-concentration-matched conditions to measure IC₅₀ values .
  • Cellular Context : Validate inhibition in cell lines (e.g., A375 melanoma) with Western blotting for downstream targets (e.g., Akt phosphorylation) .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine) to benchmark activity and rule off-target effects .

Advanced: How can structural data inform structure-activity relationship (SAR) studies?

  • Crystallographic Insights : The compound’s binding mode in IGF-1R (PDB entry with 2.11 Å resolution) reveals critical interactions (e.g., hydrogen bonds with Lys1003, hydrophobic contacts with cyclopropyl) .
  • Modification Hotspots : Target the fluoropyridine ring for halogen substitution or the tetrazole methyl group for steric tuning to enhance selectivity .
  • Pharmacophore Modeling : Map electrostatic and steric features to guide derivative design .

Basic: What stability considerations are essential for handling this compound?

  • Light/Temperature Sensitivity : Store at –20°C in amber vials to prevent photodegradation of the fluoropyridine moiety .
  • Hydrolysis Risk : Avoid aqueous buffers at high pH (>8) to protect the tetrazole and amide bonds .

Advanced: How can researchers address low solubility in biological assays?

  • Co-solvent Systems : Use DMSO (≤0.1%) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • Prodrug Strategies : Introduce phosphate or ester groups at the carboxamide for transient solubility, followed by enzymatic cleavage .

Basic: What safety protocols are recommended for laboratory handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection due to potential irritancy of fluorinated compounds .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .

Advanced: How can metabolic stability be evaluated in preclinical studies?

  • Microsomal Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS to calculate half-life .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.